N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
The compound N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a 1,2,4-triazole derivative featuring a furan-2-yl substituent at position 5, a phenyl group at position 4, and a sulfanyl-linked acetamide moiety substituted with a cyano and dimethylpropyl group. It is identified by CAS number 1333869-79-6 and is cataloged as a building block in synthetic chemistry .
Properties
Molecular Formula |
C20H21N5O2S |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H21N5O2S/c1-14(2)20(3,13-21)22-17(26)12-28-19-24-23-18(16-10-7-11-27-16)25(19)15-8-5-4-6-9-15/h4-11,14H,12H2,1-3H3,(H,22,26) |
InChI Key |
HWAZTTXZRGCJRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CO3 |
Origin of Product |
United States |
Biological Activity
N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications, supported by relevant data tables and case studies.
Molecular Structure and Composition
- Molecular Formula : C20H21N5O2S
- Molecular Weight : 395.5 g/mol
- IUPAC Name : this compound
- Purity : Typically 95% .
| Property | Value |
|---|---|
| Molecular Formula | C20H21N5O2S |
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | This compound |
| Purity | 95% |
The compound features a triazole moiety, which is known for its diverse biological activities including antifungal, antibacterial, and anticancer properties. The presence of the furan and phenyl groups enhances its potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with a triazole structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of triazoles have shown activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values in the micromolar range .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Triazoles are often employed in the development of antifungal agents due to their ability to inhibit fungal cytochrome P450 enzymes. This mechanism is critical in the treatment of infections caused by resistant fungal strains .
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Table 2: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 Value (μM) |
|---|---|---|
| Anticancer | MCF-7 | 43.4 |
| Anticancer | HCT-116 | 6.2 |
| Antimicrobial | Various Bacterial Strains | Varies |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s core 1,2,4-triazole scaffold is shared with several analogues, but differences in substituents critically influence physicochemical and biological properties. Key comparisons include:
Table 1: Structural Comparison of Selected 1,2,4-Triazole Derivatives
*Note: The target compound’s molecular formula and weight are inferred from analogues (e.g., ’s compound shares the 5-(furan-2-yl)-4-phenyl-triazole core but differs in the acetamide substituent).
Key Structural Differences:
- Acetamide Side Chain: The cyano-dimethylpropyl group distinguishes it from analogues with aryl (e.g., 4-ethylphenyl in VUAA-1) or hydroxypropyl substituents (e.g., ).
Table 2: Functional Comparison of Selected Analogues
Key Functional Insights:
- Anti-Exudative Potential: The target compound’s furan-triazole core aligns with the 3.1-3.21 series, which showed 45–60% inhibition of exudate volume in rat models at 10 mg/kg . However, the absence of the 4-amino group may alter potency.
- Ion Channel Modulation: Unlike VUAA-1 and OLC-12 (Orco agonists with pyridinyl substituents), the target compound’s furan and cyano groups may prioritize different biological targets .
Key Observations:
- Synthetic Efficiency : Microwave-assisted methods (e.g., for 9h) achieve high yields (>85%) in shorter reaction times compared to conventional routes .
Preparation Methods
Synthesis of 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Starting materials : Furan-2-carboxylic acid, phenylhydrazine, thiosemicarbazide
Reaction conditions :
- Microwave-assisted cyclization at 120°C for 20 minutes in ethanol
- Acid catalysis (conc. HCl) for dehydration
Yield : 68–72% after recrystallization from ethanol
| Parameter | Value |
|---|---|
| Reaction time | 20–30 minutes |
| Temperature | 120°C |
| Catalyst | HCl (0.1 M) |
Preparation of N-(1-Cyano-1,2-dimethylpropyl)-2-mercaptoacetamide
Method :
- React 2-mercaptoacetic acid with 2-cyano-3-methyl-2-butanol in dichloromethane
- Use DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent
- Stir at 0–5°C for 4 hours under nitrogen atmosphere
Purification : Column chromatography (silica gel, hexane/ethyl acetate 3:1)
Yield : 85%
Coupling of Triazole-Thiol with Acetamide Derivative
Key reaction : Nucleophilic substitution at the sulfanyl group
Conditions :
- Base: K₂CO₃ in anhydrous DMF
- Temperature: 60°C for 6 hours
- Molar ratio (triazole-thiol:acetamide): 1:1.2
| Solvent | Catalyst | Yield (%) |
|---|---|---|
| DMF | K₂CO₃ | 78 |
| THF | Et₃N | 65 |
| Acetonitrile | DBU | 71 |
Alternative Synthesis Routes
One-Pot Approach
- Combine furan-2-carboxaldehyde, phenylhydrazine, and thiosemicarbazide in a single reactor
- Use ionic liquid ([BMIM]BF₄) as solvent and catalyst at 100°C for 1 hour
- Directly couple with preformed acetamide side chain
- 20% reduction in reaction time
- Yield improves to 82%
Solid-Phase Synthesis
- Immobilize triazole precursor on Wang resin
- Perform sequential functionalization with furan and phenyl groups
- Cleave product using TFA/CH₂Cl₂ (1:9)
Outcome :
Critical Challenges and Mitigation
Recent Advances (2024–2025)
- Photocatalytic coupling : Visible-light-mediated thiol-ene reaction reduces side products
- Flow chemistry : Continuous synthesis achieves 92% conversion in <30 minutes
Q & A
Q. Basic
- 1H/13C NMR : Assign chemical shifts (e.g., furan protons at δ 6.3–7.4 ppm, triazole-S-CH2 at δ 3.8–4.2 ppm) to confirm substitution patterns .
- IR spectroscopy : Identify key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- HPLC-DAD : Quantify purity using a C18 column, mobile phase (e.g., acetonitrile:phosphate buffer), and validation for linearity (R² > 0.999) and precision (RSD < 2%) .
How can synthetic yield be optimized using experimental design (DoE)?
Q. Advanced
- Parameter screening : Use flow chemistry (e.g., Omura-Sharma-Swern oxidation) to test variables like temperature, catalyst loading, and reaction time .
- Statistical modeling : Apply response surface methodology (RSM) to identify optimal conditions. For example, Zeolite (Y-H) catalyst at 150°C maximizes yield (85–90%) by enhancing regioselectivity .
- Validation : Confirm reproducibility through triplicate runs and ANOVA analysis .
What computational methods predict binding affinity and mechanism of action?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like BSA (bovine serum albumin). Key residues (e.g., Trp-213, Lys-432) show hydrogen bonding with the triazole-sulfanyl moiety .
- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with anti-exudative activity (IC50 values) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .
How is HPLC validated for quantifying this compound in formulations?
Q. Advanced
- Linearity : Calibration curves (0.1–100 µg/mL) with R² ≥ 0.999 .
- Precision : Intra-day/inter-day RSD < 1.5% for retention time and peak area .
- Accuracy : Spike recovery (98–102%) in 1% injection solutions .
- Specificity : Baseline separation of impurities using gradient elution (acetonitrile:0.1% H3PO4) .
What crystallographic techniques determine 3D structure and intermolecular interactions?
Q. Advanced
- Single-crystal X-ray diffraction : Use SHELXL for refinement. Key metrics: R factor < 0.05, data-to-parameter ratio > 15 .
- Hydrogen bonding analysis : Identify dimeric R₂²(10) motifs via N–H⋯O interactions (e.g., amide groups forming planar networks) .
- Torsional angles : Dihedral angles (e.g., 54.8–77.5° between triazole and dichlorophenyl rings) reveal steric effects on conformation .
What in vitro models assess anti-exudative activity?
Q. Basic
- Formalin-induced edema in rats : Measure paw volume reduction using digital plethysmometry. Active compounds show 30–50% inhibition vs. diclofenac sodium (reference) .
- Dose-response studies : Administer 10–100 mg/kg orally; calculate ED50 values .
How do structural modifications influence biological activity and pharmacokinetics?
Q. Advanced
- Triazole substituents : Electron-donating groups (e.g., -OCH3) enhance anti-exudative activity (IC50 reduction by 30%) via improved hydrogen bonding .
- Furan modifications : Replacement with thiophene decreases activity (ΔIC50 +15 µM) due to reduced π-π stacking .
- Pharmacokinetics : LogP values (2.5–3.5) correlate with membrane permeability; cyano groups improve metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
